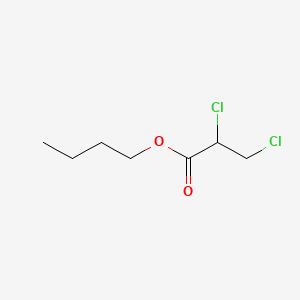

Butyl 2,3-dichloropropanoate

Description

Structure

3D Structure

Properties

CAS No. |

72726-18-2 |

|---|---|

Molecular Formula |

C7H12Cl2O2 |

Molecular Weight |

199.07 g/mol |

IUPAC Name |

butyl 2,3-dichloropropanoate |

InChI |

InChI=1S/C7H12Cl2O2/c1-2-3-4-11-7(10)6(9)5-8/h6H,2-5H2,1H3 |

InChI Key |

RQSDGSZMJSYKBB-UHFFFAOYSA-N |

Canonical SMILES |

CCCCOC(=O)C(CCl)Cl |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Butyl 2,3 Dichloropropanoate and Analogues

Esterification Routes and Optimization Parameters for Dichloropropanoates

The most direct route to Butyl 2,3-dichloropropanoate is the esterification of 2,3-dichloropropanoic acid with butanol. This reaction is typically acid-catalyzed, with common catalysts including sulfuric acid, hydrochloric acid, and p-toluenesulfonic acid. The process is an equilibrium reaction, and to drive it towards the product side, an excess of one reactant (usually the alcohol) is used, and/or the water formed during the reaction is removed.

Optimization of this process involves careful control of several parameters to maximize the yield and purity of the resulting ester. Key parameters include:

Temperature: The reaction is typically carried out at elevated temperatures to increase the reaction rate. However, excessively high temperatures can lead to side reactions, such as dehydration of the alcohol or decomposition of the product.

Catalyst Loading: The amount of acid catalyst used is critical. While a higher catalyst concentration can accelerate the reaction, it can also promote unwanted side reactions and complicate the purification process.

Reactant Ratio: The molar ratio of the alcohol to the carboxylic acid is a crucial factor. Using a significant excess of butanol can shift the equilibrium towards the formation of the ester, leading to higher conversions.

Water Removal: Techniques such as azeotropic distillation with a Dean-Stark apparatus are often employed to remove water as it is formed, thereby driving the reaction to completion.

| Parameter | Typical Range | Effect on Reaction |

| Temperature | 80-120 °C | Increases reaction rate |

| Catalyst (H₂SO₄) | 1-5 mol% | Accelerates reaction |

| Butanol/Acid Ratio | 1.5:1 to 5:1 | Shifts equilibrium to favor product |

| Reaction Time | 4-24 hours | Depends on other parameters |

Halogenation Strategies for the Formation of Dichloropropanoate Scaffolds

An alternative approach to synthesizing this compound involves the direct halogenation of an unsaturated precursor, such as butyl propenoate (butyl acrylate). The addition of chlorine across the double bond of the acrylate (B77674) ester yields the desired dichlorinated product.

This reaction can proceed via different mechanisms, primarily ionic or free-radical pathways, depending on the reaction conditions.

Ionic Chlorination: This is typically carried out in the dark and often in polar solvents. The reaction is believed to proceed through a cyclic chloronium ion intermediate, which is then attacked by a chloride ion. The stereochemistry of the addition (syn or anti) can be influenced by the solvent and reaction conditions.

Free-Radical Chlorination: This pathway is initiated by UV light or a radical initiator. The reaction proceeds via a radical chain mechanism. This method can sometimes lead to a mixture of products due to the high reactivity of free radicals.

Another strategy involves the synthesis of 2,3-dichloropropionyl chloride from 2,3-dichloropropanoic acid using a chlorinating agent like thionyl chloride or oxalyl chloride. The resulting acid chloride is then reacted with butanol to form the final ester. This two-step process can offer high yields as the reaction of an acid chloride with an alcohol is generally very efficient and irreversible.

| Halogenation Method | Reagents | Conditions | Key Features |

| Direct Chlorination | Cl₂, Butyl acrylate | Dark, polar solvent | Ionic mechanism, potential for stereocontrol |

| Free-Radical Chlorination | Cl₂, Butyl acrylate | UV light | Radical mechanism, may lead to byproducts |

| From Dichloropropanoic Acid | 2,3-dichloropropanoic acid, SOCl₂, Butanol | Two steps | High yield, irreversible final step |

Stereoselective Synthesis Approaches for Chiral Dichloropropanoate Esters

The presence of a chiral center at the C-2 position of this compound means that it can exist as two enantiomers. The synthesis of a single enantiomer is of significant interest, particularly for applications in pharmaceuticals and agrochemicals. Several strategies can be employed to achieve stereoselectivity.

One common approach is the use of enzymatic kinetic resolution . In this method, a racemic mixture of 2,3-dichloropropanoic acid is reacted with an alcohol in the presence of a lipase (B570770). The enzyme selectively catalyzes the esterification of one enantiomer, leaving the other enantiomer as the unreacted acid. The ester and the remaining acid can then be separated. Lipases from various sources, such as Candida antarctica lipase B (CALB), are known to be effective for such resolutions. The efficiency of the resolution is often expressed by the enantiomeric ratio (E-value).

Another strategy involves asymmetric synthesis , where a prochiral substrate is converted into a chiral product using a chiral catalyst or reagent. For instance, the asymmetric dihydroxylation of a suitable unsaturated precursor, followed by conversion of the diol to the dichloride, can provide a route to enantiomerically enriched dichloropropanoates.

Novel Catalytic Systems and Reagents in Dichloropropanoate Synthesis

Recent research has focused on the development of more efficient and environmentally benign catalytic systems for esterification and halogenation reactions.

For esterification, solid acid catalysts , such as zeolites and ion-exchange resins, offer advantages over traditional homogeneous acid catalysts. They are easily separated from the reaction mixture, reusable, and often less corrosive.

In the realm of halogenation, the use of N-chlorosuccinimide (NCS) as a source of electrophilic chlorine has been explored. This reagent is often easier and safer to handle than gaseous chlorine.

The use of ionic liquids as both solvents and catalysts is another emerging area. Their unique properties, such as low vapor pressure and high thermal stability, can lead to improved reaction rates and selectivities. For instance, imidazolium-based ionic liquids have been shown to catalyze chlorination reactions.

Microwave-assisted synthesis is a technique that can significantly reduce reaction times and improve yields in both esterification and halogenation reactions. The rapid and uniform heating provided by microwaves can accelerate the rate of reaction, often leading to cleaner product formation.

Derivatization and Functionalization of the this compound Moiety

The chlorine atoms in this compound are reactive sites that can be further functionalized through various chemical transformations, opening up avenues for the synthesis of a wide range of derivatives.

Nucleophilic substitution reactions are a primary pathway for derivatization. The chlorine atoms can be displaced by a variety of nucleophiles, such as amines, azides, alkoxides, and thiolates, to introduce new functional groups. The relative reactivity of the chlorine atoms at the C-2 and C-3 positions can sometimes be exploited to achieve selective substitution.

Elimination reactions can also be employed. Treatment with a strong base can lead to the elimination of one or both molecules of HCl, resulting in the formation of unsaturated esters, such as butyl 2-chloroacrylate (B1238316) or butyl propiolate. These unsaturated esters are valuable monomers and synthetic intermediates.

Reduction of the chloro groups can be achieved using reducing agents like zinc dust or catalytic hydrogenation, leading to the formation of butyl propanoate.

Hydrolysis of the ester group, typically under acidic or basic conditions, will yield 2,3-dichloropropanoic acid and butanol.

The dichlorinated backbone of this compound can also serve as a precursor for the synthesis of heterocyclic compounds . For example, reaction with bifunctional nucleophiles can lead to the formation of various ring systems.

| Reaction Type | Reagents | Product Type |

| Nucleophilic Substitution | Amines, Azides, Alkoxides | Substituted propanoates |

| Elimination | Strong Base (e.g., NaOH) | Unsaturated esters |

| Reduction | Zn, H₂/Catalyst | Butyl propanoate |

| Hydrolysis | H₃O⁺ or OH⁻ | 2,3-Dichloropropanoic acid |

| Cyclization | Bifunctional nucleophiles | Heterocycles |

Mechanistic Investigations of Chemical Transformations Involving Butyl 2,3 Dichloropropanoate

Hydrolytic Reaction Mechanisms of Dichloropropanoate Esters

The hydrolysis of Butyl 2,3-dichloropropanoate, the cleavage of its ester bond by water, can be catalyzed by either acid or base, each proceeding through a distinct mechanistic pathway.

Acid-Catalyzed Hydrolysis Pathways

Under acidic conditions, the hydrolysis of this compound to 2,3-dichloropropanoic acid and butanol is a reversible process. The reaction is typically carried out by heating the ester with a dilute aqueous acid, such as hydrochloric or sulfuric acid. The mechanism is a classic example of a nucleophilic acyl substitution.

The reaction commences with the protonation of the carbonyl oxygen of the ester by a hydronium ion (H₃O⁺). This initial step enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. Subsequently, a water molecule, acting as the nucleophile, attacks the activated carbonyl carbon. This leads to the formation of a tetrahedral intermediate.

Following the formation of the tetrahedral intermediate, a proton is transferred from the newly added water molecule to the butoxy group (-OBu). This protonation converts the butoxy group into a good leaving group (butanol). The reaction concludes with the elimination of butanol and the deprotonation of the carbonyl oxygen to regenerate the acid catalyst and form 2,3-dichloropropanoic acid. Due to the reversibility of the reaction, using a large excess of water can shift the equilibrium towards the products.

Base-Catalyzed Hydrolysis Mechanisms

The base-catalyzed hydrolysis of this compound, also known as saponification, is an irreversible process that yields the salt of the carboxylic acid (this compound) and butanol. This reaction is typically performed by heating the ester with an aqueous solution of a strong base, such as sodium hydroxide (B78521).

The mechanism begins with the nucleophilic attack of a hydroxide ion (OH⁻) on the electrophilic carbonyl carbon of the ester. This addition step results in the formation of a tetrahedral intermediate. Unlike the acid-catalyzed pathway, this reaction is generally faster as the hydroxide ion is a stronger nucleophile than water.

Nucleophilic Substitution Reactions at the Dichloro-Substituted Carbon Chain

The carbon-chlorine bonds in this compound are susceptible to nucleophilic attack, leading to the substitution of the chlorine atoms. These reactions typically follow an Sₙ2 mechanism, especially with strong nucleophiles. The rate of substitution will be influenced by the steric hindrance around the carbon atoms and the strength of the nucleophile.

For instance, reaction with a nucleophile like iodide (I⁻) could lead to the displacement of chloride ions. The reaction would proceed via a backside attack, resulting in an inversion of stereochemistry at the carbon center if it is chiral. The relative reactivity of the C-2 and C-3 positions towards nucleophilic attack would depend on both steric and electronic factors. The electron-withdrawing effect of the adjacent carbonyl group might influence the electrophilicity of the C-2 position.

Elimination Reaction Mechanisms (e.g., E2 Pathways) Leading to Unsaturated Derivatives

Treatment of this compound with a strong, non-nucleophilic base can induce elimination reactions, leading to the formation of unsaturated esters. The most probable mechanism is the E2 (bimolecular elimination) pathway, which is a one-step concerted process. In this reaction, the base abstracts a proton from a carbon atom adjacent to the one bearing a leaving group (a chlorine atom), while simultaneously the carbon-halogen bond breaks and a double bond forms.

For this compound, there are two potential leaving groups (the chlorine atoms at C-2 and C-3). Elimination of HCl can lead to the formation of either butyl 2-chloro-2-propenoate or butyl 3-chloro-2-propenoate. The regioselectivity of the elimination (which proton is abstracted) will be governed by factors such as the strength and steric bulk of the base, as well as the relative acidity of the protons on the carbon chain. The Zaitsev and Hofmann rules can be used to predict the major product, with the more substituted (Zaitsev) alkene generally being the more stable and favored product with small, strong bases. Bulky bases tend to favor the formation of the less substituted (Hofmann) product due to steric hindrance.

Reductive Dehalogenation and Related Halogen-Exchange Processes

Reductive dehalogenation of vicinal dihalides, such as this compound, can lead to the formation of an alkene, in this case, butyl propenoate. This transformation can be achieved using various reducing agents. A common method involves the use of zinc metal in a suitable solvent like an alcohol. vaia.com

The mechanism with zinc is believed to involve the oxidative insertion of the metal into a carbon-halogen bond, forming an organozinc intermediate. stackexchange.com This is followed by the elimination of the second halogen atom and the formation of a carbon-carbon double bond, with the zinc forming a stable salt with the halide ions (ZnCl₂). vaia.comstackexchange.com This reaction is a type of elimination, but it is reductive in nature as the zinc is oxidized.

Other reagents, such as iodide ions, can also effect the dehalogenation of vicinal dihalides through a mechanism that involves nucleophilic attack by the iodide on one of the halogen atoms. libretexts.org

Enzymatic Transformations and Biocatalysis of Halogenated Esters

The biotransformation of halogenated compounds is an area of significant research interest, particularly for bioremediation and green chemistry applications. Enzymes such as dehalogenases and esterases can catalyze the transformation of compounds like this compound.

Haloalkane dehalogenases can catalyze the cleavage of carbon-halogen bonds. researchgate.net For this compound, a dehalogenase could potentially remove one or both chlorine atoms, leading to less halogenated or fully dehalogenated products. The mechanism of these enzymes often involves a nucleophilic attack on the carbon atom bearing the halogen, with a catalytic residue (such as aspartate) or an activated water molecule acting as the nucleophile. nih.gov

Kinetics and Stereoselectivity of Dehalogenase-Mediated Reactions

Dehalogenases are a class of enzymes that catalyze the cleavage of carbon-halogen bonds, playing a vital role in the microbial degradation of halogenated organic compounds. utm.my The enzymatic dehalogenation of dichloropropanoates, such as the parent acid of this compound, is a key area of research for bioremediation. These reactions are often characterized by their specific kinetics and stereoselectivity.

Microorganisms isolated from contaminated environments have been found to produce dehalogenases capable of acting on dichloropropionic acid. bohrium.com The mechanism typically involves a hydrolytic reaction where a water molecule is used to replace the halogen atom, forming a hydroxyl group and releasing a halide ion. nih.gov This process often proceeds via a covalent aspartyl intermediate, where an aspartate residue in the enzyme's active site acts as a nucleophile. nih.gov

A significant feature of these biocatalytic reactions is their stereoselectivity. Many bacteria produce dehalogenases that are specific for either the D- or L-isomer of a chiral haloacid. For instance, a Pseudomonas sp. strain S3, isolated from a paddy field, was found to produce two distinct dehalogenases when grown on D,L-2-chloropropionic acid (D,L-2CP): a thermostable L-specific dehalogenase (DehL) and a non-thermostable D-specific dehalogenase (DehD). scialert.net DehL showed optimal activity at 50°C and pH 7.5, while DehD functioned best at 35°C and pH 9.5. scialert.net Similarly, Pseudomonas stutzeri DEH130, isolated from a marine sponge, also produces two 2-haloacid dehalogenases with stereospecificity for D-2-chloropropionate and L-2-chloropropionate, respectively. nih.gov This stereospecificity is critical for the production of optically pure chiral chemicals and for the complete degradation of racemic mixtures of pollutants. frontiersin.org

The kinetics of these enzymatic reactions are described by Michaelis-Menten parameters, such as the Michaelis constant (Kₘ) and the maximum reaction rate (Vₘₐₓ) or turnover number (k꜀ₐₜ). These parameters depend on the specific enzyme and substrate. While specific kinetic data for this compound is not extensively documented, studies on closely related compounds like 2,2-dichloropropionic acid (2,2-DCP) and L-2-chloropropionate provide valuable insights.

Table 1: Kinetic Parameters of Selected Dehalogenases on Chloropropionates

Data sourced from references nih.govresearchgate.netresearchgate.net. Note: The specific activity parameter (Vₘₐₓ or k꜀ₐₜ) varies between studies.

Identification and Characterization of Novel Biocatalysts

The search for robust and efficient biocatalysts for dehalogenation has led to the identification and characterization of numerous novel microorganisms and their dehalogenases. These biocatalysts are typically sourced from environments with a history of pollution by halogenated compounds, as these conditions select for microbes that have evolved degradation capabilities. mdpi.com

Soil bacteria are a rich source of such biocatalysts. For example, five different bacterial strains capable of degrading 2,2-dichloropropionate were isolated from polluted soils, each expressing a single dehalogenase. nih.gov A novel Pseudomonas fluorescens strain, fatsa001, was isolated from a contaminated stream and demonstrated the ability to use 2,2-dichloropropionic acid as its sole source of carbon and energy, with a doubling time of 14.2 hours. tandfonline.com The presence of a Group I dehalogenase gene in this strain confirmed its degradation capability. tandfonline.com

In another study, Pseudomonas putida strain MC4 was isolated from contaminated soil and found to utilize 2,3-dichloro-1-propanol. nih.gov The key enzyme, DppA, was identified as a novel dehalogenating quinohemoprotein alcohol dehydrogenase that catalyzes the oxidation and concomitant dehalogenation of the substrate. nih.gov This highlights that dehalogenation can be coupled with other metabolic processes. Organisms from the genus Burkholderia are also known for their dehalogenating abilities.

The characterization of these novel biocatalysts involves determining their substrate range, optimal reaction conditions (pH and temperature), and genetic makeup. Many of these dehalogenases are inducible, meaning their expression is triggered by the presence of the halogenated substrate. bohrium.com This is a common regulatory mechanism that allows the microorganism to conserve energy by only producing the necessary enzymes when required.

Table 2: Examples of Novel Biocatalysts for Dichloropropanoate-Related Compound Degradation

Data sourced from references scialert.nettandfonline.comnih.govnih.gov.

Radical-Mediated Reactions and Polymerization Initiatives Involving Dichloropropanoates

Beyond biocatalysis, dichloropropanoates like this compound are valuable precursors in radical chemistry, particularly as initiators for controlled radical polymerization. Atom Transfer Radical Polymerization (ATRP) is a powerful technique for synthesizing polymers with well-defined architectures, molecular weights, and low polydispersity. wikipedia.orgcmu.edu

The fundamental principle of ATRP involves the reversible activation and deactivation of a dormant polymer chain by a transition metal catalyst, typically a copper complex. cmu.edu The process is initiated by an alkyl halide, where the carbon-halogen bond is homolytically cleaved. A compound such as this compound, possessing two potential initiation sites (the two C-Cl bonds), can act as a bifunctional initiator, allowing for the growth of polymer chains from both sites.

The mechanism begins with the activation step, where the initiator (R-X, e.g., a dichloropropanoate) reacts with the catalyst in its lower oxidation state (e.g., Cu(I)Br/Ligand). This generates a radical (R•) and the catalyst in its higher oxidation state (e.g., X-Cu(II)Br/Ligand). cmu.edu This radical then propagates by adding to monomer units. The key to the controlled nature of ATRP is the rapid deactivation step, where the propagating radical reacts with the higher-oxidation-state catalyst to reform the dormant species and the lower-oxidation-state catalyst. This maintains a very low concentration of active radicals at any given time, minimizing termination reactions. wikipedia.org

Studies have demonstrated the use of similar initiators, such as methyl 2-chloropropionate (MCP), for the ATRP of monomers like methyl methacrylate (B99206) (MMA). 14.139.213 In one such study, the ARGET (Activators Regenerated by Electron Transfer) ATRP of MMA was successfully carried out using MCP as the initiator and a CuBr₂/PMDETA catalyst system. The polymerization exhibited first-order kinetics, confirming the controlled nature of the reaction. 14.139.213

Table 3: Example of an ATRP System Using a Dichloropropanoate-Related Initiator

Data sourced from a study on ARGET ATRP of MMA. 14.139.213

Kinetic and Thermodynamic Studies of Dichloropropanoate Reactivity

The reactivity of dichloropropanoates is governed by fundamental kinetic and thermodynamic principles. Kinetic studies provide quantitative data on reaction rates, which are essential for predicting the environmental fate of these compounds and for optimizing industrial processes.

One area of study is the atmospheric reactivity of dichloropropanoate esters. In the troposphere, the primary removal process for many organic compounds is reaction with hydroxyl (•OH) radicals. rsc.org Kinetic studies on related chlorinated propanes provide insight into the reactivity of the C-H bonds. For example, the rate constant for the reaction of •OH with 1,2-dichloropropane (B32752) at room temperature is 4.6 x 10⁻¹³ cm³ molecule⁻¹ s⁻¹. rsc.org

Gas-phase reactions with chlorine atoms (Cl•) are also relevant, particularly in marine boundary layers or polluted urban areas. A study on methyl dichloroacetate (B87207) (CHCl₂C(O)OCH₃) determined the rate coefficient for its reaction with Cl• atoms to be (3.31 ± 0.88) × 10⁻¹³ cm³ molecule⁻¹ s⁻¹ at 298 K. The initial degradation pathway was identified as H-atom abstraction from the alkyl groups. rsc.org Such data are crucial for estimating the atmospheric lifetime of these compounds.

Thermodynamically, the strength of the carbon-halogen bond is a key factor in the reactivity of dichloropropanoates. The C-Cl bond is weaker than the C-H or C-C bonds, making it the most likely site for initial reaction in many chemical and biochemical transformations, such as the dehalogenase-mediated reactions and the initiation step of ATRP. The free energy change (ΔG°′) for reductive dehalogenation is highly exergonic, making the process thermodynamically favorable under anaerobic conditions.

Table 4: Kinetic Data for Gas-Phase Reactions of Dichloropropanoate Analogs

Data sourced from references rsc.org.

Spectroscopic and Advanced Analytical Characterization of Butyl 2,3 Dichloropropanoate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the unambiguous determination of the molecular structure of Butyl 2,3-dichloropropanoate. By analyzing the magnetic properties of its atomic nuclei, primarily ¹H and ¹³C, a detailed connectivity map and stereochemical insights can be obtained.

Proton (¹H) and Carbon-13 (¹³C) NMR Chemical Shift Analysis

The chemical structure of this compound consists of a butyl ester group and a dichlorinated propyl chain. The electronegativity of the chlorine and oxygen atoms significantly influences the chemical shifts of neighboring protons and carbons, providing key diagnostic signals in the NMR spectra.

Proton (¹H) NMR: The ¹H NMR spectrum is anticipated to display distinct signals corresponding to the different proton environments in the molecule. The butyl group will show a characteristic pattern: a triplet for the terminal methyl group (CH₃), a sextet for the adjacent methylene (B1212753) group (CH₂), a quintet for the next methylene group, and a triplet for the methylene group attached to the ester oxygen. The protons on the dichlorinated propyl chain will appear at a lower field (higher ppm) due to the deshielding effect of the chlorine atoms. The methine proton (CH) at the C2 position, being adjacent to a chlorine atom and the carbonyl group, is expected to be the most deshielded.

Carbon-13 (¹³C) NMR: The ¹³C NMR spectrum will complement the ¹H NMR data by providing information on the carbon skeleton. Each unique carbon atom in this compound will give rise to a separate signal. The carbonyl carbon of the ester group will appear at the lowest field (around 170 ppm). The carbons bonded to chlorine atoms will also be significantly deshielded compared to unsubstituted alkyl carbons. For instance, ¹³C NMR data for similar structures like butan-2-ol show a clear deshielding effect of the oxygen atom on the attached carbon. docbrown.info

Predicted NMR Data for this compound

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Butyl-CH₃ | ~0.9 | ~13.7 |

| Butyl-CH₂ | ~1.4 | ~19.2 |

| Butyl-CH₂ | ~1.7 | ~30.5 |

| Butyl-OCH₂ | ~4.2 | ~66.0 |

| C(O) | - | ~168.0 |

| C2-H | ~4.5 | ~55.0 |

| C3-H₂ | ~3.9 | ~48.0 |

Note: These are predicted values based on typical chemical shifts for similar functional groups and may vary depending on the solvent and experimental conditions.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

To unequivocally assign the proton and carbon signals and to confirm the connectivity of the molecule, two-dimensional (2D) NMR experiments are indispensable.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. sdsu.edu For this compound, COSY would show correlations between the adjacent methylene groups of the butyl chain and between the protons on C2 and C3 of the propyl chain. This helps to piece together the fragments of the molecule.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). columbia.edu This technique is invaluable for assigning the carbon signals based on the more easily interpretable proton spectrum. Each cross-peak in the HSQC spectrum links a proton signal to the signal of the carbon it is attached to.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects longer-range couplings between protons and carbons, typically over two to three bonds. columbia.edu This is crucial for establishing the connectivity between different functional groups. For instance, an HMBC experiment on this compound would show a correlation between the protons of the OCH₂ group of the butyl chain and the carbonyl carbon, confirming the ester linkage.

Quantitative NMR (qNMR) for Purity and Isomeric Ratio Determination

Quantitative NMR (qNMR) is a powerful method for determining the purity of a substance without the need for a specific reference standard of the analyte itself. By using a certified internal standard with a known concentration, the absolute purity of this compound can be accurately measured. sigmaaldrich.cn Furthermore, if the synthesis of this compound results in isomeric impurities, qNMR can be employed to determine the ratio of these isomers by integrating their unique and well-resolved signals in the ¹H NMR spectrum.

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. The resulting spectra serve as a unique "fingerprint" for this compound.

Assignment of Characteristic Functional Group Frequencies

The IR and Raman spectra of this compound will be dominated by absorptions corresponding to its key functional groups.

Carbonyl (C=O) Stretching: A strong absorption band in the IR spectrum, typically around 1740 cm⁻¹, is characteristic of the ester carbonyl group. This band will also be present, though likely weaker, in the Raman spectrum.

C-O Stretching: The C-O single bond stretches of the ester group will produce strong bands in the region of 1250-1100 cm⁻¹.

C-Cl Stretching: The presence of chlorine atoms will give rise to characteristic C-Cl stretching vibrations in the fingerprint region of the spectrum, generally between 800 and 600 cm⁻¹.

C-H Stretching and Bending: The aliphatic C-H stretching vibrations from the butyl and propyl chains will appear in the 3000-2850 cm⁻¹ region. C-H bending vibrations will be observed at lower wavenumbers.

Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Typical Intensity (IR) |

| C-H Stretch (Aliphatic) | 2850-3000 | Medium to Strong |

| C=O Stretch (Ester) | ~1740 | Strong |

| C-O Stretch | 1100-1250 | Strong |

| C-Cl Stretch | 600-800 | Medium to Strong |

Note: These are expected frequency ranges and can be influenced by the molecular environment.

Application of Two-Dimensional Correlation Spectroscopy (2D-COS)

Two-Dimensional Correlation Spectroscopy (2D-COS) is an advanced analytical technique that can be applied to a series of spectra recorded under a specific perturbation (e.g., temperature, concentration). spectroscopyonline.comnist.gov By spreading the spectral information over a second dimension, 2D-COS can enhance spectral resolution and reveal subtle molecular interactions. nsf.gov For this compound, 2D-COS could be used to study changes in its vibrational spectrum as a function of temperature, potentially revealing information about conformational changes or intermolecular interactions in the liquid state. nih.gov

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is a cornerstone for determining the molecular weight of a compound and elucidating its structure through the analysis of fragmentation patterns. For this compound, with a molecular formula of C₇H₁₂Cl₂O₂ and a molecular weight of approximately 199.07 g/mol , MS provides definitive identification. lookchem.comechemi.com

The presence of two chlorine atoms is a key feature in the mass spectrum of this compound. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in a natural abundance ratio of approximately 3:1. docbrown.info Consequently, any fragment containing one chlorine atom will appear as a pair of peaks (M and M+2) separated by two mass units with a 3:1 intensity ratio. Fragments containing two chlorine atoms will exhibit a characteristic pattern of three peaks (M, M+2, M+4) with an intensity ratio of approximately 9:6:1.

The fragmentation of the this compound molecular ion is expected to occur at the weakest bonds and lead to the formation of stable ions. Common fragmentation pathways for esters include cleavage of the C-O bond adjacent to the carbonyl group and α-cleavage. libretexts.org The presence of chlorine atoms also influences fragmentation, often involving the loss of a chlorine radical or a molecule of HCl.

Table 1: Predicted Mass Spectrometry Fragmentation for this compound

| Fragment Ion | Proposed Structure | Nominal m/z | Key Characteristics |

| [C₇H₁₂Cl₂O₂]⁺˙ | Molecular Ion | 198 | Exhibits M, M+2, M+4 isotope pattern for two chlorines. |

| [C₃H₃Cl₂O]⁺ | Acylium ion (loss of butoxy radical, ·OC₄H₉) | 137 | Isotope pattern for two chlorines. |

| [C₄H₉]⁺ | Butyl cation (loss of 2,3-dichloropropanoyloxy radical) | 57 | Common fragment for butyl esters, often the base peak. |

| [C₇H₁₁ClO₂]⁺˙ | Loss of one chlorine radical | 163 | Isotope pattern for one chlorine. |

| [M-HCl]⁺˙ | Loss of hydrogen chloride | 162 | Common rearrangement for chloroalkanes. |

| [C₃H₄ClO₂]⁺ | Loss of butyl and chlorine radicals | 107 | Isotope pattern for one chlorine. |

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to four or more decimal places. This precision allows for the determination of the elemental composition of a molecule and its fragments, which is invaluable for confirming the identity of a compound. unimi.it For this compound, HRMS can distinguish it from other compounds that have the same nominal mass.

The exact mass of this compound (C₇H₁₂³⁵Cl₂O₂) is calculated to be 198.021435 Da. lookchem.com An HRMS instrument can measure this mass with high accuracy, confirming the molecular formula and differentiating it from potential isomers or other isobaric compounds. This capability is crucial in complex sample matrices where multiple components may be present.

Gas Chromatography-Mass Spectrometry (GC-MS) for Mixture Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. nih.gov It is the method of choice for the analysis of volatile and semi-volatile compounds in complex mixtures. nih.govnih.gov

In a typical GC-MS analysis, the sample is injected into the GC, where individual components are separated based on their boiling points and interactions with the stationary phase of the column. As each compound elutes from the GC column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum serves as a chemical fingerprint, allowing for positive identification. GC-MS can be used for both qualitative identification by comparing the obtained spectrum with library spectra and for quantitative analysis by measuring the abundance of specific ions. nih.govnih.gov This makes it a robust tool for determining the presence and concentration of this compound in various samples, such as reaction products or environmental extracts.

Chromatographic Techniques for Separation and Quantification

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. The choice of chromatographic method depends on the physical and chemical properties of the analyte, such as volatility, polarity, and molecular size.

Gas Chromatography (GC) Method Development and Retention Index Studies

Gas Chromatography (GC) is a premier technique for separating and analyzing volatile compounds. glsciences.com The development of a GC method for this compound involves optimizing several parameters to achieve efficient separation from other components in a sample. Key parameters include the choice of the capillary column (stationary phase), the temperature program of the oven, the type of carrier gas, and the injection method.

The Kovats Retention Index (RI) is a standardized measure that helps in the identification of compounds by comparing their retention times to those of n-alkane standards. glsciences.com The RI is relatively independent of many GC operational parameters, making it a more reliable identifier than retention time alone. While the specific retention index for this compound is not widely published, it can be predicted based on data from structurally similar compounds. The presence of two chlorine atoms and the ester group will significantly influence its retention behavior.

Table 2: Kovats Retention Indices of Related Propanoate Esters on Different Column Types

| Compound | Molecular Formula | Column Type | Kovats Retention Index (RI) | Reference |

| Butyl 2-chloropropanoate | C₇H₁₃ClO₂ | Standard Non-Polar | 1011 - 1032 | nih.gov |

| Butyl 2-chloropropanoate | C₇H₁₃ClO₂ | Standard Polar | 1391 - 1440 | nih.gov |

| Butyl 3-chloropropanoate | C₇H₁₃ClO₂ | Standard Non-Polar | 1083 - 1098 | nih.gov |

| Butyl 3-chloropropanoate | C₇H₁₃ClO₂ | Standard Polar | 1542 - 1605 | nih.gov |

| This compound | C₇H₁₂Cl₂O₂ | Standard Non-Polar | Predicted: >1100 | |

| This compound | C₇H₁₂Cl₂O₂ | Standard Polar | Predicted: >1600 |

The predicted increase in the retention index for this compound is due to the increased molecular weight and polarity conferred by the second chlorine atom.

High-Performance Liquid Chromatography (HPLC) Applications

High-Performance Liquid Chromatography (HPLC) is a versatile separation technique used for a wide range of compounds, particularly those that are non-volatile or thermally unstable. nih.gov While this compound is amenable to GC analysis, HPLC offers an alternative, especially for preparative scale separations or for analyses where derivatization is not desired.

Developing an HPLC method would involve selecting an appropriate stationary phase (e.g., C18 for reversed-phase chromatography) and optimizing the mobile phase composition (e.g., a mixture of acetonitrile (B52724) or methanol (B129727) and water). nih.govgoogle.com Detection can be a challenge as the compound lacks a strong chromophore for UV-Vis detection at higher wavelengths. Therefore, detection might be performed at low UV wavelengths (around 200-210 nm) or by using a universal detector such as a Refractive Index (RI) detector or an Evaporative Light Scattering Detector (ELSD). Alternatively, coupling HPLC with mass spectrometry (LC-MS) would provide both sensitive detection and structural information.

Enantioselective Chromatography for Chiral Resolution

This compound possesses two chiral centers at carbons 2 and 3. This gives rise to four possible stereoisomers: (2R, 3R), (2S, 3S), (2R, 3S), and (2S, 3R). Enantioselective chromatography is a specialized technique required to separate these stereoisomers. This separation is critical as different stereoisomers can exhibit distinct biological activities.

The separation is achieved by using a chiral stationary phase (CSP) in either a GC or HPLC system. The CSP interacts differently with each enantiomer, leading to different retention times and thus, separation. For a compound like this compound, common CSPs could include cyclodextrin (B1172386) derivatives for chiral GC or polysaccharide-based phases (e.g., cellulose (B213188) or amylose (B160209) derivatives) for chiral HPLC. The development of such a method would enable the isolation and individual study of each stereoisomer.

Elemental Analysis for Empirical Formula Determination

Elemental analysis is a fundamental technique for determining the empirical formula of a chemical compound. This process involves experimentally measuring the mass percentage of each element present in a sample. For this compound, with the established molecular formula C₇H₁₂Cl₂O₂, the theoretical elemental composition can be calculated to serve as a benchmark for experimental results. lookchem.comchemnet.comechemi.com

The molecular weight of this compound is approximately 199.07 g/mol . lookchem.comchemnet.com Based on the atomic masses of carbon (12.01 g/mol ), hydrogen (1.008 g/mol ), chlorine (35.45 g/mol ), and oxygen (16.00 g/mol ), the expected percentage composition is as follows:

| Element | Atomic Mass ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Percentage Composition (%) |

| Carbon (C) | 12.01 | 7 | 84.07 | 42.23 |

| Hydrogen (H) | 1.008 | 12 | 12.096 | 6.08 |

| Chlorine (Cl) | 35.45 | 2 | 70.90 | 35.61 |

| Oxygen (O) | 16.00 | 2 | 32.00 | 16.08 |

| Total | 199.066 | 100.00 |

Experimental data from elemental analysis that closely matches these theoretical percentages would confirm the empirical formula of the compound. openstax.org The empirical formula represents the simplest whole-number ratio of atoms in the compound, which in this case is consistent with its molecular formula.

Integrated Spectroscopic Data Interpretation Methodologies in Structure Assignment

The definitive structural elucidation of this compound requires the integration of data from various spectroscopic techniques. Each method provides unique insights into the molecular framework, and their combined interpretation allows for an unambiguous assignment of the structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The proton NMR spectrum would provide information about the different types of hydrogen atoms and their chemical environments. The spectrum would be expected to show distinct signals for the protons of the butyl group (a triplet for the terminal methyl group, and multiplets for the three methylene groups) and the protons on the dichloropropanoate moiety. The protons at the C2 and C3 positions, being attached to carbons bearing chlorine atoms, would appear at a characteristically downfield chemical shift.

¹³C NMR: The carbon-13 NMR spectrum would reveal the number of unique carbon environments. For this compound, seven distinct signals would be anticipated, corresponding to the four carbons of the butyl group and the three carbons of the propanoate chain. The chemical shifts of the carbons bonded to chlorine and the carbonyl carbon would be particularly informative for confirming the structure.

Infrared (IR) Spectroscopy: IR spectroscopy is instrumental in identifying the functional groups present in the molecule. The IR spectrum of this compound would be characterized by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the ester group, typically appearing in the region of 1735-1750 cm⁻¹. Other significant absorptions would include C-O stretching vibrations and C-Cl stretching vibrations.

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. The mass spectrum would show a molecular ion peak corresponding to the molecular weight of this compound (199.07 g/mol ). lookchem.comchemnet.comechemi.com Due to the presence of two chlorine atoms, the isotopic pattern of the molecular ion peak would be a characteristic feature, with M, M+2, and M+4 peaks in a specific ratio, confirming the presence of two chlorine atoms. The fragmentation pattern would further help in confirming the structure by showing losses of characteristic fragments such as the butyl group or chlorine atoms.

By integrating the data from these spectroscopic methods, a comprehensive and confirmed structural assignment of this compound can be achieved. The information from each technique complements the others, providing a complete picture of the molecule's connectivity and stereochemistry.

Computational Chemistry and Theoretical Modeling of Butyl 2,3 Dichloropropanoate

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental in understanding the electronic structure of Butyl 2,3-dichloropropanoate. These calculations provide a detailed picture of the electron distribution within the molecule, which is crucial for predicting its chemical reactivity.

By solving the Schrödinger equation for the molecule, albeit with approximations, DFT methods can determine various electronic properties. Key parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO gap is a critical indicator of the molecule's kinetic stability; a smaller gap suggests higher reactivity. For this compound, the electron-withdrawing nature of the two chlorine atoms and the carbonyl group significantly influences the energy of the LUMO, making the molecule susceptible to nucleophilic attack.

Furthermore, these calculations can generate molecular electrostatic potential (MEP) maps. These maps visualize the charge distribution on the molecule's surface, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. In this compound, the areas around the oxygen atoms of the carbonyl group would exhibit a negative potential, while the regions near the carbon atoms bonded to the chlorine atoms would show a positive potential, indicating likely sites for electrophilic and nucleophilic interactions, respectively.

Table 1: Predicted Electronic Properties of this compound (Illustrative) This table presents hypothetical data for illustrative purposes, as specific experimental or calculated values for this compound are not readily available in the literature.

| Property | Predicted Value | Method |

| HOMO Energy | -10.5 eV | DFT/B3LYP/6-31G |

| LUMO Energy | -1.2 eV | DFT/B3LYP/6-31G |

| HOMO-LUMO Gap | 9.3 eV | DFT/B3LYP/6-31G |

| Dipole Moment | 2.5 D | DFT/B3LYP/6-31G |

Molecular Dynamics (MD) Simulations of Reaction Mechanisms and Solvation Effects

Molecular dynamics simulations offer a powerful tool to study the dynamic behavior of this compound, including its reaction mechanisms and the influence of solvents. researchgate.netnih.gov MD simulations model the movement of each atom in the molecule over time by solving Newton's equations of motion.

A key application of MD is in the study of reaction mechanisms, such as the hydrolysis of the ester group. nih.gov By simulating the molecule in a solvent, typically water, researchers can observe the interactions between the ester and solvent molecules at an atomic level. These simulations can reveal the role of individual solvent molecules in stabilizing transition states and intermediates, providing a detailed, dynamic picture of the reaction pathway. For instance, in the hydrolysis of this compound, MD simulations could elucidate the formation of a tetrahedral intermediate and the subsequent departure of the butoxy group, potentially catalyzed by water molecules acting as proton donors or acceptors. researchgate.net

Solvation effects are critical to a molecule's behavior, and MD simulations excel at capturing these interactions. wikipedia.org The simulations can calculate properties like the radial distribution function, which describes the probability of finding solvent molecules at a certain distance from a specific atom in the solute. This provides insights into the structure of the solvation shell around this compound and how it influences its conformation and reactivity. Different solvent models, from explicit representations of individual solvent molecules to implicit continuum models, can be employed to balance computational cost and accuracy. wikipedia.org

Conformational Analysis and Stereochemical Prediction using Computational Methods

The flexibility of the butyl chain and the stereocenters at the C2 and C3 positions mean that this compound can exist in numerous conformations and as different stereoisomers. Computational methods are indispensable for analyzing these possibilities and predicting the most stable structures. lumenlearning.com

Conformational analysis involves systematically exploring the potential energy surface of the molecule by rotating its single bonds. wwnorton.com For this compound, this would involve rotations around the C-C bonds of the butyl group and the C-O bond of the ester linkage. By calculating the energy of each conformation, a potential energy profile can be constructed, identifying the low-energy, stable conformers. upenn.edu The presence of bulky chlorine atoms introduces significant steric hindrance, which plays a crucial role in determining the preferred conformations. lumenlearning.com

Given the two chiral centers, this compound can exist as four possible stereoisomers: (2R,3R), (2S,3S), (2R,3S), and (2S,3R). Computational methods can be used to predict the relative stabilities of these diastereomers and enantiomers. By calculating the optimized geometry and energy of each stereoisomer, it is possible to determine the most thermodynamically stable form. This information is vital for understanding its potential biological activity and for guiding stereoselective synthesis. masterorganicchemistry.com

Table 2: Calculated Relative Energies of this compound Stereoisomers (Illustrative) This table presents hypothetical data for illustrative purposes.

| Stereoisomer | Relative Energy (kcal/mol) | Computational Method |

| (2R,3R) | 0.2 | DFT/B3LYP/6-31G |

| (2S,3S) | 0.2 | DFT/B3LYP/6-31G |

| (2R,3S) | 0.0 | DFT/B3LYP/6-31G |

| (2S,3R) | 0.0 | DFT/B3LYP/6-31G |

Transition State Characterization and Reaction Pathway Elucidation

Understanding the mechanism of a chemical reaction requires the characterization of its transition state—the highest energy point along the reaction coordinate. Computational chemistry provides powerful tools for locating and analyzing these fleeting structures. For this compound, reactions such as nucleophilic substitution at the chlorinated carbons or hydrolysis of the ester are of primary interest. youtube.comacs.org

Transition state searching algorithms, often used in conjunction with quantum chemical methods like DFT, can identify the geometry of the transition state. researchgate.net Once located, a frequency calculation is performed to confirm that it is a true transition state, which is characterized by having exactly one imaginary vibrational frequency corresponding to the motion along the reaction coordinate. researchgate.net

By mapping the entire reaction pathway, from reactants through the transition state to the products, a detailed energy profile can be constructed. This profile reveals the activation energy of the reaction, which is a key determinant of the reaction rate. For example, in the case of hydrolysis, computational methods can elucidate whether the reaction proceeds through a concerted or a stepwise mechanism and can quantify the energy barriers involved. researchgate.netnih.gov This level of detail is often difficult to obtain through experimental means alone.

Prediction of Spectroscopic Parameters and Spectral Interpretation

Computational methods can predict various spectroscopic parameters, which is invaluable for interpreting experimental spectra and confirming the structure of a synthesized compound. nih.gov For this compound, the prediction of Nuclear Magnetic Resonance (NMR) spectra is particularly useful. nih.gov

Using methods like the Gauge-Including Atomic Orbital (GIAO) approach, it is possible to calculate the theoretical ¹H and ¹³C NMR chemical shifts. nih.gov These predicted shifts can then be compared with experimental data to aid in the assignment of peaks to specific atoms in the molecule. This is especially helpful for complex molecules like this compound, where overlapping signals can make manual interpretation challenging. The presence of two chlorine atoms significantly influences the chemical shifts of nearby protons and carbons, and computational predictions can accurately capture these effects. nih.govacs.org

Similarly, vibrational frequencies corresponding to infrared (IR) and Raman spectra can be calculated. These calculations can help in assigning the observed absorption bands to specific vibrational modes of the molecule, such as the C=O stretch of the ester group or the C-Cl stretches.

Table 3: Predicted ¹³C NMR Chemical Shifts for a Stereoisomer of this compound (Illustrative) This table presents hypothetical data for illustrative purposes.

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C=O | 168.5 |

| C2 (CHCl) | 62.1 |

| C3 (CHCl) | 58.9 |

| O-CH₂ | 66.3 |

| -CH₂- | 30.1 |

| -CH₂- | 18.7 |

| -CH₃ | 13.5 |

Development of Quantitative Structure-Property Relationship (QSPR) Models

Quantitative Structure-Property Relationship (QSPR) models are statistical models that correlate the chemical structure of a compound with its physicochemical properties. nih.gov These models are built on the principle that the properties of a molecule are a function of its structure. For a compound like this compound, QSPR models can be developed to predict a wide range of properties, such as boiling point, vapor pressure, and water solubility. researchgate.net

The development of a QSPR model involves several steps. First, a dataset of compounds with known properties is compiled. Then, for each compound, a set of molecular descriptors is calculated. These descriptors are numerical representations of the molecule's structure and can include constitutional, topological, geometrical, and electronic parameters. Finally, a mathematical relationship between the descriptors and the property of interest is established using statistical methods like multiple linear regression or machine learning algorithms. nih.gov

For this compound, a QSPR model could be developed to predict its environmental fate, for example, by correlating its structure with its rate of degradation. Such models are valuable for risk assessment and for screening large libraries of virtual compounds for desired properties before they are synthesized. researchgate.net

Environmental Fate and Degradation Pathways of Dichloropropanoate Esters

Hydrolytic Degradation Kinetics and Mechanisms in Aquatic Environments

The hydrolysis of Butyl 2,3-dichloropropanoate represents a significant degradation pathway in aquatic environments. This process involves the cleavage of the ester bond, yielding 2,3-dichloropropanoic acid and n-butanol. The rate of hydrolysis is highly dependent on the pH of the surrounding water and the temperature.

Ester hydrolysis can be catalyzed by either acids or bases. libretexts.org

Acid-Catalyzed Hydrolysis : In acidic conditions, the reaction is initiated by the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. A subsequent nucleophilic attack by a water molecule leads to the formation of a tetrahedral intermediate, which then breaks down to release the alcohol and the carboxylic acid. This reaction is generally reversible. libretexts.orgchemistrysteps.com

Base-Catalyzed Hydrolysis (Saponification) : Under alkaline conditions, the ester is attacked by a hydroxide (B78521) ion, a strong nucleophile. This reaction is typically faster and is effectively irreversible because the resulting carboxylic acid is deprotonated to form a carboxylate salt, which is not susceptible to nucleophilic attack by the alcohol. libretexts.orgchemistrysteps.com

The presence of chlorine atoms on the propanoate moiety is expected to influence the rate of hydrolysis. The electron-withdrawing nature of the chlorine atoms can increase the susceptibility of the carbonyl carbon to nucleophilic attack, potentially accelerating the hydrolysis rate compared to non-chlorinated analogs. ias.ac.in However, steric hindrance from the chlorine atoms could partially counteract this electronic effect. chemrxiv.org

Table 1: Factors Influencing the Hydrolytic Degradation of this compound

| Factor | Effect on Hydrolysis Rate | Mechanism |

|---|---|---|

| pH | Increases under both acidic and basic conditions, with the minimum rate typically in the neutral pH range. | Acid and base catalysis. libretexts.org |

| Temperature | Increases with increasing temperature. | Provides the necessary activation energy for the reaction. |

| Chlorine Substituents | Likely increases the rate due to their electron-withdrawing nature. | Enhances the electrophilicity of the carbonyl carbon. ias.ac.in |

Microbial Degradation and Biotransformation Pathways in Soil and Water

Microbial activity is a crucial factor in the environmental degradation of this compound. Microorganisms in soil and water can utilize this compound as a carbon source, leading to its biotransformation and eventual mineralization. The degradation process likely involves two primary enzymatic steps: ester hydrolysis and dehalogenation.

Initially, microbial esterases or lipases would hydrolyze the ester bond, releasing n-butanol and 2,3-dichloropropanoic acid. Following this, dehalogenase enzymes would catalyze the removal of the chlorine atoms from the 2,3-dichloropropanoic acid. This dehalogenation can occur aerobically or anaerobically. Aerobic dehalogenation often involves oxygenases that incorporate oxygen into the molecule, facilitating the removal of the halogen. Anaerobic dehalogenation typically proceeds via reductive dechlorination, where the chlorinated compound is used as an electron acceptor.

A variety of bacterial strains have been identified that can degrade chlorinated aliphatic compounds and esters. For instance, species of Pseudomonas, Arthrobacter, Bacillus, and Rhodococcus are known to degrade compounds with similar structures. nih.govnih.gov The specific microbial communities present in the soil or water, along with environmental conditions such as nutrient availability, oxygen levels, and temperature, will dictate the rate and extent of degradation.

Potential biotransformation pathways for this compound could include:

Hydroxylation followed by dechlorination.

Direct removal of chlorine atoms.

Breakdown of the carbon chain. researchgate.net

Photochemical Degradation Processes and Mechanisms

Photochemical degradation, or photolysis, can contribute to the breakdown of this compound in the presence of sunlight, particularly in surface waters and the atmosphere. This process can occur through two main mechanisms:

Direct Photolysis : The molecule itself absorbs light energy, leading to the excitation of its electrons and subsequent bond cleavage. The carbon-chlorine bond is often the most susceptible to photolytic cleavage in chlorinated compounds.

Indirect Photolysis : Other substances in the environment, known as photosensitizers (e.g., humic substances, nitrate (B79036) ions), absorb light energy and then transfer it to the this compound molecule, initiating its degradation. researchgate.net

The photochemical degradation of halogenated compounds can lead to the formation of various transformation products, including less chlorinated compounds and, eventually, complete mineralization to carbon dioxide and inorganic chlorides. researchgate.net The efficiency of photochemical degradation is influenced by factors such as the intensity and wavelength of light, the presence of photosensitizers, and the chemical properties of the compound itself.

Sorption and Mobility Characteristics in Environmental Compartments

The movement of this compound through the environment is largely determined by its sorption characteristics. Sorption to soil and sediment particles can reduce its mobility in water, decrease its bioavailability to microorganisms, and affect its susceptibility to other degradation processes.

The primary factor influencing the sorption of non-ionic organic compounds like this compound is the organic carbon content of the soil or sediment. The compound's octanol-water partition coefficient (Kow) is a key indicator of its tendency to sorb to organic matter. A higher Kow value suggests a greater affinity for the organic phase and thus stronger sorption. The mobility of the compound is expected to be higher in soils with low organic matter content. nih.gov

Table 2: Expected Mobility of this compound in Different Soil Types

| Soil Type | Organic Matter Content | Expected Sorption | Expected Mobility |

|---|---|---|---|

| Sandy Soil | Low | Low | High |

| Clay Soil | Moderate | Moderate | Moderate |

Modeling Environmental Distribution, Persistence, and Bioavailability

Environmental fate models are valuable tools for predicting the distribution, persistence, and bioavailability of chemicals like this compound. These models use the compound's physical and chemical properties, along with information about the receiving environment, to estimate its partitioning between air, water, soil, and biota.

Key input parameters for these models include:

Molecular Weight : 199.07 g/mol researchgate.net

Vapor Pressure : 0.0554 mmHg at 25°C researchgate.net

Water Solubility : Influences its concentration in aquatic systems.

Octanol-Water Partition Coefficient (Log Kow) : 2.17590 researchgate.net - This value suggests a moderate potential for bioaccumulation and sorption to organic matter.

Henry's Law Constant : Determines the partitioning between air and water.

Degradation Rates : Half-lives for hydrolysis, biodegradation, and photolysis.

Synthesis and Research Applications of Dichloropropanoate Derivatives and Analogues

Synthesis and Characterization of Novel Butyl 2,3-Dichloropropanoate Analogues

The synthesis of this compound can be achieved through several established synthetic routes. A primary method involves the direct dichlorination of butyl acrylate (B77674), where chlorine gas or other chlorinating agents are added across the double bond. Another common approach is the Fischer-Speier esterification of 2,3-dichloropropanoic acid with butanol under acidic catalysis. youtube.comlibretexts.org This reaction is reversible and typically driven to completion by removing the water formed during the reaction. youtube.com

The principles of these synthetic methods can be extended to produce a variety of novel analogues by modifying the ester group. By substituting butanol with other alcohols (e.g., methanol (B129727), ethanol, isopropanol), a library of 2,3-dichloropropanoate esters can be generated. The characterization of these analogues would rely on standard spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) for structural elucidation, Infrared (IR) spectroscopy to confirm the presence of the ester carbonyl group, and mass spectrometry to determine the molecular weight. The physical properties of these analogues, such as boiling point and density, are expected to vary predictably with the size and structure of the alkyl chain of the ester.

Table 1: Predicted Physicochemical Properties of this compound Analogues

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Predicted Boiling Point (°C) | Relative Density (g/cm³) |

| Methyl 2,3-dichloropropanoate | C₄H₆Cl₂O₂ | 157.00 | ~170-175 | >1.2 |

| Ethyl 2,3-dichloropropanoate | C₅H₈Cl₂O₂ | 171.02 | ~185-190 | >1.1 |

| Propyl 2,3-dichloropropanoate | C₆H₁₀Cl₂O₂ | 185.05 | ~200-205 | ~1.1 |

| This compound | C₇H₁₂Cl₂O₂ | 199.07 | ~215-220 | ~1.0 |

| Isopropyl 2,3-dichloropropanoate | C₆H₁₀Cl₂O₂ | 185.05 | ~195-200 | ~1.1 |

Exploration of Dichloropropanoate Scaffolds in Organic Synthesis

The presence of two chlorine atoms on adjacent carbons makes this compound a highly useful and reactive scaffold for organic synthesis. These chlorine atoms can act as leaving groups in various nucleophilic substitution reactions, enabling the construction of diverse molecular frameworks.

Precursors for Heterocyclic Chemistry (e.g., Hydrofurans, Aziridines, Azetidines)

The 1,2-dihalide motif of this compound is an ideal precursor for the synthesis of small-ring heterocycles. These reactions typically proceed via intramolecular or intermolecular cyclization pathways involving a double nucleophilic substitution.

Aziridines and Azetidines: Reaction of this compound with primary amines or ammonia (B1221849) can lead to the formation of substituted aziridines. wikipedia.org The reaction likely proceeds through an initial substitution of one chlorine atom, followed by an intramolecular cyclization where the nitrogen attacks the second chlorinated carbon to close the three-membered ring. Similarly, using 1,2-diamines or related dinucleophiles could facilitate the synthesis of larger rings like azetidines. nih.gov

Hydrofurans: While less direct, the synthesis of hydrofurans (tetrahydrofurans) is conceivable. This could be achieved by reacting the dichloropropanoate scaffold with a diol under basic conditions, where the two hydroxyl groups sequentially displace the chlorine atoms to form the five-membered ether ring.

These cyclization reactions provide a powerful route to functionalized heterocycles, where the ester group of the original scaffold remains for further synthetic manipulation. organic-chemistry.orgresearchgate.net

Table 2: Proposed Heterocyclic Scaffolds from Dichloropropanoate Derivatives

| Reactant | Heterocyclic Product | Potential Application |

| Ammonia / Primary Amine | Aziridine-2-carboxylate (B8329488) | Precursor for unnatural amino acids |

| 1,2-Aminoethanol | Morpholine derivative | Scaffold in medicinal chemistry |

| Ethane-1,2-diamine | Piperazine derivative | Building block for pharmaceuticals |

| 1,3-Propanediol | 1,4-Dioxane derivative | Solvent or synthetic intermediate |

Building Blocks for Complex Molecular Architectures

The heterocyclic scaffolds derived from this compound serve as versatile building blocks for constructing more complex molecules. The ester functionality on these heterocycles can be hydrolyzed to the corresponding carboxylic acid, converted to an amide, or reduced to an alcohol, opening up numerous pathways for further elaboration. libretexts.orgchadsprep.com This strategy aligns with the principles of scaffold-based synthesis, where a core structure is decorated with various functional groups to rapidly generate a library of compounds for screening and discovery. researchgate.net For instance, an aziridine-2-carboxylate synthesized from the dichloropropanoate can be a key intermediate in the total synthesis of natural products or pharmaceutical agents.

Structure-Reactivity Relationship Studies of Substituted Dichloropropanoates

The reactivity of this compound is governed by the electronic and steric properties of its constituent parts. The two chlorine atoms are strongly electron-withdrawing, which has a significant impact on the molecule's reactivity.

Activation of the Carbonyl Group: The inductive effect of the chlorine atoms makes the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic acyl substitution compared to a non-halogenated ester. libretexts.org

Nucleophilic Substitution at C2 and C3: The chlorine atoms themselves are leaving groups, allowing for Sₙ2 reactions at the C-2 and C-3 positions. wikipedia.org

Structure-reactivity studies would involve synthesizing analogues with different substituents and quantifying their reaction rates under controlled conditions. For example, replacing the butyl group with a more electron-withdrawing group (like a 2,2,2-trifluoroethyl group) would further increase the electrophilicity of the carbonyl carbon. Conversely, bulkier ester groups could sterically hinder the approach of nucleophiles. Understanding these relationships is crucial for designing efficient synthetic routes and predicting reaction outcomes. nih.govnih.gov

Table 3: Predicted Reactivity Trends of Substituted Dichloropropanoates

| Substituent Change (from Butyl ester) | Predicted Effect on Carbonyl Reactivity | Predicted Effect on C-Cl Substitution | Rationale |

| Change to Methyl Ester | Slight Increase | No significant change | Less steric hindrance at the carbonyl center. |

| Change to tert-Butyl Ester | Significant Decrease | Slight Decrease | Increased steric hindrance at the carbonyl and adjacent positions. |

| Add electron-donating group to ester | Decrease | No significant change | Reduces the electrophilicity of the carbonyl carbon. |

| Add electron-withdrawing group to ester | Increase | No significant change | Increases the electrophilicity of the carbonyl carbon. |

Development of Chiral Dichloropropanoate Intermediates for Asymmetric Synthesis

This compound possesses two stereogenic centers at carbons C-2 and C-3, meaning it can exist as four possible stereoisomers (two enantiomeric pairs of diastereomers). The development of methods to selectively synthesize a single stereoisomer is of great interest for applications in pharmaceuticals and materials science.

A primary strategy for achieving this is through the use of chiral auxiliaries. wikipedia.orgsigmaaldrich.comnumberanalytics.com A chiral auxiliary is a chiral molecule that is temporarily attached to the substrate to direct the stereochemical course of a reaction. wikipedia.org For example, butyl acrylate could first be converted to an ester of a chiral alcohol, such as Oppolzer's sultam or an Evans oxazolidinone derivative. researchgate.netscielo.org.mx The subsequent dichlorination reaction would then proceed diastereoselectively, guided by the steric and electronic influence of the chiral auxiliary. After the reaction, the auxiliary can be cleaved and recovered, yielding an enantiomerically enriched 2,3-dichloropropanoic acid derivative, which can then be esterified with butanol. rsc.org

Another approach involves using a chiral catalyst to directly perform an asymmetric dichlorination on the achiral butyl acrylate substrate. youtube.com While more elegant, developing a highly effective catalyst for this specific transformation presents a significant synthetic challenge. Directed synthesis using boronic esters with chiral directing groups also represents a viable, though complex, pathway. capes.gov.br

Table 4: Potential Strategies for Asymmetric Synthesis of Dichloropropanoates

| Strategy | Description | Key Intermediate |

| Chiral Auxiliary | An achiral acrylate is attached to a chiral auxiliary. The auxiliary directs stereoselective dichlorination. | Acrylate ester of an Evans oxazolidinone. |

| Substrate Control | A chiral starting material, such as a derivative of malic acid, is converted to the target molecule. | Enantiopure 2,3-dihydroxypropanoic acid derivative. |

| Chiral Catalysis | A chiral Lewis acid or organocatalyst is used to catalyze the enantioselective dichlorination of butyl acrylate. | Chiral catalyst-acrylate complex. |

| Asymmetric Boronic Esters | A boronic ester with a chiral diol is used to direct the stereoselective introduction of chloro-substituents. capes.gov.br | Chiral α-chloro boronic ester. |

Future Directions and Emerging Research Avenues for Butyl 2,3 Dichloropropanoate

Development of Sustainable Synthetic Methodologies and Green Chemistry Approaches

The traditional synthesis of halogenated esters often involves reagents and conditions that are not aligned with the principles of green chemistry. A known synthetic route to Butyl 2,3-dichloropropanoate proceeds from n-butyl acrylate (B77674), but this method is characterized by a low yield of only 20%. This highlights a significant opportunity for the development of more sustainable and efficient synthetic methodologies.

Future research will likely focus on several key areas of green chemistry to improve the synthesis of this compound:

Alternative Halogenation Reagents: The use of hazardous halogenating agents is a major concern in the synthesis of halogenated compounds. Research into greener methods for halogenation is exploring more eco-friendly strategies to reduce the environmental problems associated with traditional electrophilic aromatic substitution.

Photocatalysis: Visible-light-induced photocatalysis offers a sustainable energy source for chemical transformations. A recent study demonstrated the green synthesis of α-keto thiol esters from thioic acids and alkenes using an organic photocatalyst, oxygen as a green oxidant, and a green solvent, with water as the only byproduct. Similar photocatalytic approaches could be developed for the dichlorination of appropriate precursors to yield this compound.

Flow Chemistry: The use of flow microreactors presents a more sustainable and efficient alternative to traditional batch processes for ester synthesis. Flow chemistry allows for better control over reaction parameters, improved safety, and often higher yields, making it an attractive avenue for the production of this compound.

Ultrasound-Assisted Synthesis: Sonochemistry has been shown to enhance the synthesis of esters by providing the energy for reactions to occur at lower temperatures and with shorter reaction times. The application of ultrasound in the esterification or halogenation steps for this compound could lead to a more energy-efficient process.

Renewable Feedstocks: A long-term goal for sustainable chemistry is the use of renewable resources. Research is ongoing into the use of biopolymers like cellulose (B213188) and lignin (B12514952) as feedstocks for the chemical industry. Future synthetic routes to this compound could potentially start from such renewable sources.

The following table summarizes potential green chemistry approaches for the synthesis of this compound:

| Green Chemistry Approach | Potential Advantages for this compound Synthesis |

| Alternative Halogenating Agents | Reduced toxicity and environmental impact. |

| Photocatalysis | Use of sustainable visible light energy, mild reaction conditions. |

| Flow Chemistry | Improved reaction control, higher yields, enhanced safety. |

| Ultrasound-Assisted Synthesis | Shorter reaction times, lower energy consumption. |

| Renewable Feedstocks | Reduced reliance on fossil fuels, more sustainable starting materials. |

Integration of Artificial Intelligence and Machine Learning in Dichloropropanoate Research

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize chemical research, and the study of dichloropropanoates is no exception. These computational tools can accelerate discovery and provide deeper insights into the synthesis, properties, and environmental impact of compounds like this compound.

Key areas where AI and ML can be applied include:

Retrosynthesis Prediction: AI-powered tools can analyze vast databases of chemical reactions to propose novel and efficient synthetic routes. For this compound, this could lead to the discovery of pathways that are more sustainable and cost-effective than current methods.

Reaction Outcome Prediction: Machine learning models can predict the outcome of chemical reactions, including product yields and the formation of byproducts. This predictive capability can be used to optimize the synthesis of this compound by identifying the ideal reaction conditions before any experiments are conducted in the lab.

Characterization of Halogen Bonding: Machine learning models are being developed to characterize halogen bonding interactions, which are crucial in understanding the behavior of halogenated compounds. This could provide valuable insights into the reactivity and interactions of this compound with other molecules.

Predictive Toxicology and Environmental Fate: Computational toxicology utilizes computer-based models to predict the potential adverse health effects of chemicals. ML models can be trained to predict the life-cycle environmental impacts of chemicals, including their potential for global warming, human health effects, and ecotoxicity. Such models could be used to assess the environmental risks associated with this compound and guide the development of safer alternatives.

Analysis of Spectral Data: Machine learning algorithms can be trained to identify functional groups from spectroscopic data, such as FT-IR and NMR spectra. This can aid in the rapid identification and characterization of dichloropropanoates and their transformation products.

Q & A

Q. How can researchers optimize the synthesis of butyl 2,3-dichloropropanoate to improve yield and purity?

- Methodological Answer : Synthesis typically involves esterification of 2,3-dichloropropanoic acid with butanol under acidic catalysis. To optimize yield:

- Use a Dean-Stark trap to remove water and shift equilibrium toward ester formation.

- Test catalysts (e.g., sulfuric acid vs. p-toluenesulfonic acid) and reaction temperatures (e.g., 80–120°C).

- Purify via fractional distillation (boiling point data for similar esters: ~55–57°C at 17 mmHg, as seen in dichlorinated analogs ).

- Confirm purity using GC-MS or NMR, comparing spectral data to reference values (e.g., CRC Handbook provides analogous methyl ester properties).

Q. What analytical techniques are critical for characterizing this compound’s structural and chemical stability?

- Methodological Answer :

- NMR Spectroscopy : Analyze and NMR to confirm ester linkage and chlorine substitution patterns. Compare shifts to methyl 2,3-dichloropropanoate (δ 4.3 ppm for methyl ester protons ).

- IR Spectroscopy : Identify ester carbonyl (~1740 cm) and C-Cl stretches (600–800 cm).

- Stability Testing : Conduct accelerated degradation studies under varying pH and temperature. Monitor via HPLC with UV detection (λ = 210 nm for chlorinated compounds).

Advanced Research Questions

Q. How do steric and electronic effects of the 2,3-dichloro substituents influence the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer :

- Mechanistic Studies : Perform kinetic assays with nucleophiles (e.g., hydroxide, amines) in polar aprotic solvents (DMF, DMSO). Compare rates to non-chlorinated analogs.

- Computational Modeling : Use DFT calculations to map electron density around the carbonyl and C-Cl bonds. Software like Gaussian or ORCA can predict susceptibility to nucleophilic attack .

- Isotopic Labeling : Track reaction pathways using -labeled esters or deuterated solvents to identify intermediates.

Q. What experimental strategies resolve contradictions in reported degradation pathways of this compound under environmental conditions?

- Methodological Answer :